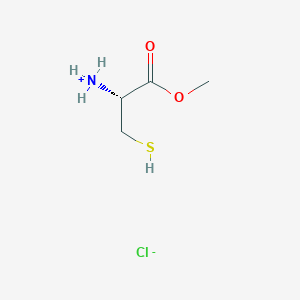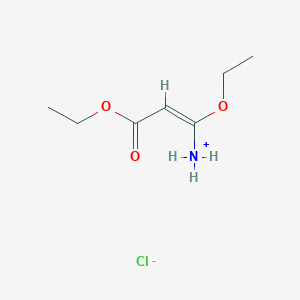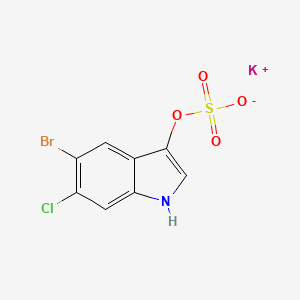![molecular formula C20H27NO3 B7799855 2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7799855.png)
2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione” is known as Dmab-OH. It is a reagent used to introduce a Dmab protecting group to carboxylic acids. The molecular formula of Dmab-OH is C20H27NO3, and it has a molecular weight of 329.43 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Dmab-OH involves the use of specific reagents and conditions. One common method includes the reaction of N-protective indole with halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal. This reaction is carried out through a mechanical grinding method .
Industrial Production Methods
Industrial production methods for Dmab-OH typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact industrial methods may vary depending on the manufacturer and the specific requirements of the production process.
化学反応の分析
Types of Reactions
Dmab-OH undergoes various types of chemical reactions, including:
Oxidation: Dmab-OH can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert Dmab-OH into its reduced forms.
Substitution: Dmab-OH can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving Dmab-OH include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of Dmab-OH depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
Dmab-OH has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce protecting groups to carboxylic acids, facilitating the synthesis of complex molecules.
Biology: Dmab-OH is used in biochemical research to modify biomolecules and study their interactions and functions.
Medicine: In medicinal chemistry, Dmab-OH is used to synthesize pharmaceutical intermediates and active compounds.
作用機序
The mechanism of action of Dmab-OH involves its ability to introduce a Dmab protecting group to carboxylic acids. This process typically involves the formation of a covalent bond between the Dmab group and the carboxylic acid, thereby protecting the acid from unwanted reactions during subsequent synthetic steps. The molecular targets and pathways involved in this mechanism include the reactive sites on the carboxylic acid and the Dmab group.
類似化合物との比較
Similar Compounds
Some compounds similar to Dmab-OH include:
Carbonyldiimidazole (CDI): Used for the coupling of amino acids for peptide synthesis.
N,N’-Dicyclohexylcarbodiimide (DCC): Another reagent used for peptide coupling and other organic synthesis reactions.
Uniqueness of Dmab-OH
What sets Dmab-OH apart from similar compounds is its specific use in introducing the Dmab protecting group to carboxylic acids. This unique application makes it a valuable reagent in organic synthesis, particularly in the preparation of complex molecules where selective protection of functional groups is required.
特性
IUPAC Name |
2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-13(2)9-16(21-15-7-5-14(12-22)6-8-15)19-17(23)10-20(3,4)11-18(19)24/h5-8,13,21-22H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARPDGDSXTZYQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1R)-2-methoxy-2-oxo-1-phenylethyl]azanium;chloride](/img/structure/B7799812.png)
![sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7799815.png)

![tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate](/img/structure/B7799819.png)



